N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
The compound N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide features a thiazole ring substituted at position 4 with a [(4-chlorophenyl)carbamoyl]methyl group and at position 2 with a cyclopropanecarboxamide moiety. Its structure combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the thiazole and 4-chlorophenyl groups, making it a candidate for diverse biological interactions, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNFKXAJPQUSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the reaction of p-chlorophenacyl bromide with thiourea in absolute methanol to form 2-amino-4-(4-chlorophenyl)thiazole.
Introduction of the Amino Group: The thiazole derivative is then reacted with chloroacetyl chloride to introduce the amino group, forming an intermediate compound.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6)
- Structural Difference : The 4-chlorophenyl group is replaced with a 4-methylphenyl group.
- Impact :
2-(4-Trifluoromethyl-phenylcarbamoyl)-cyclopropanecarboxylic Acid (CAS 1022750-01-1)
- Structural Difference : The thiazole core is absent; the cyclopropane is directly linked to a trifluoromethylphenylcarbamoyl group.
Core Heterocycle Modifications
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 77414-54-1)
- Structural Difference : The thiazole ring is fused with a benzene ring (benzo[d]thiazole).
- Impact :
N-[4-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 923164-33-4)
- Structural Difference : The 4-chlorophenyl group is replaced with a thiophene-methylcarbamoyl moiety.
Functional Group Variations
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
- Structural Difference : A biphenyl-carbonyl group replaces the 4-chlorophenylcarbamoyl moiety.
- Impact: Extended conjugation may improve binding to hydrophobic pockets in enzymes.
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a thiazole ring, a cyclopropane moiety, and a chlorophenyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study:
A recent study assessed the compound's effects on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in paw edema induced by carrageenan injection, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Mediators: It may reduce the production of pro-inflammatory cytokines.
Q & A
Q. What are the key synthetic pathways for N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux conditions .
- Carbamoyl group introduction : Amidation using 4-chlorophenyl isocyanate or coupling reagents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
- Cyclopropane functionalization : Ring-opening or cross-coupling reactions with cyclopropanecarboxylic acid derivatives . Key challenges include controlling regioselectivity during thiazole formation and minimizing side reactions during amidation.
Q. How is the structural integrity of this compound validated?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclopropane geometry .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): For absolute configuration determination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl or thiazole groups) impact biological activity?
- Chlorophenyl vs. methoxyphenyl : The 4-chlorophenyl group enhances electrophilic interactions with target enzymes (e.g., kinase inhibition), while methoxy groups may improve solubility but reduce binding affinity .
- Thiazole vs. benzothiazole : Benzothiazole derivatives show higher metabolic stability but may introduce steric hindrance .
- Cyclopropane rigidity : The cyclopropane moiety restricts conformational flexibility, potentially improving target specificity . Comparative studies using analogues (e.g., 3-chlorophenyl or furan substitutions) reveal activity trends in antimicrobial assays .
Q. What experimental strategies are recommended to resolve contradictory data in cytotoxicity studies?
Discrepancies in IC values across studies may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7) .
- Compound purity : Validate purity (>95%) via HPLC and control for degradation products .
- Off-target effects : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Molecular docking : Screen against databases like PDB to identify potential targets (e.g., COX-2 or EGFR kinases) .
- Enzymatic inhibition assays : Test activity against purified enzymes (e.g., β-lactamases for antimicrobial studies) .
- Transcriptomic profiling : RNA-seq or proteomics to identify dysregulated pathways in treated cells .
Methodological Guidance
Q. What solvent systems optimize reaction yields during synthesis?
- Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates in amidation steps .
- Ether/THF mixtures : Preferred for cyclopropane ring functionalization due to low reactivity with Grignard reagents .
- Methanol/water : For final recrystallization to remove unreacted starting materials .
Q. How should stability studies be conducted for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
